molecular formula C14H17Cl2NO4 B14001684 N-((2,4-Dichlorophenoxy)acetyl)-L-leucine CAS No. 2752-54-7

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine

Cat. No.: B14001684
CAS No.: 2752-54-7
M. Wt: 334.2 g/mol
InChI Key: ZPMLYWHLVRJLLM-UHFFFAOYSA-N
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Description

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further linked to the amino acid L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-leucine in the presence of coupling agents. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the carboxyl group of 2,4-dichlorophenoxyacetic acid and the amino group of L-leucine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its antitumor effects. Additionally, the compound can interfere with signaling pathways that regulate plant growth, making it effective as a herbicide .

Comparison with Similar Compounds

N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can be compared with other similar compounds, such as:

  • N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
  • N-((2,4-Dichlorophenoxy)acetyl)-L-valine
  • N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid

These compounds share a similar phenoxyacetic acid moiety but differ in the amino acid component. The uniqueness of this compound lies in its specific combination of the 2,4-dichlorophenoxy group with L-leucine, which may confer distinct biological activities and properties compared to its analogs .

Properties

CAS No.

2752-54-7

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-8(2)5-11(14(19)20)17-13(18)7-21-12-4-3-9(15)6-10(12)16/h3-4,6,8,11H,5,7H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

ZPMLYWHLVRJLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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